(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
CAS No.:
Cat. No.: VC15963896
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1 |
| Standard InChI Key | PUCZUBFZQVSURB-AWEZNQCLSA-N |
| Isomeric SMILES | C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 113567-28-5) possesses the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . The compound’s structure includes a quinolin-4-one backbone with a phenyl substituent at the C2 position and a partially hydrogenated ring system (Figure 1). Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO |
| Exact Mass | 223.100 Da |
| LogP (Partition Coefficient) | 3.56 |
| Topological Polar Surface Area | 29.1 Ų |
The (S)-enantiomer’s stereochemistry is critical for its interactions with chiral biological targets. X-ray crystallography of analogous dihydroquinolinones reveals dihedral angles between aromatic rings ranging from 57.84° to 86.83°, depending on substituents . Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice, as observed in related compounds .
Synthesis and Stereochemical Control
Challenges and Optimizations
Early methods suffered from low yields (≤50%) and harsh reaction conditions . Modern approaches utilize mild catalysts (e.g., triethylamine/DMF mixtures) and microwave-assisted reactions to improve efficiency . For instance, heating 4-hydroxy-2(1H)-quinolones with triethylamine in DMF at 70–80°C yields bis-quinolones in 70–87% yields, though this method targets dimeric products .
Structural Elucidation and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR: Protons on the dihydro ring appear as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm .
-
¹³C NMR: The carbonyl carbon (C4) is observed near δ 190 ppm, with aromatic carbons spanning δ 110–150 ppm .
-
IR Spectroscopy: A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch .
X-ray Crystallography
While no crystallographic data for (S)-2-phenyl-2,3-dihydroquinolin-4(1H)-one is available, studies on analogous compounds reveal:
-
Anti-conformation: Stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .
-
Dihedral Angles: The phenyl ring and quinolinone plane form angles >50°, reducing steric strain .
Physicochemical Properties and Stability
The compound’s LogP of 3.56 indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Key stability considerations include:
-
Photodegradation: Quinolinones are prone to UV-induced decomposition, necessitating storage in amber vials.
-
Thermal Stability: Decomposition occurs above 250°C, though exact melting points are unreported .
Applications in Drug Discovery
Medicinal Chemistry
-
Lead Optimization: The phenyl group at C2 allows modular derivatization for structure-activity relationship (SAR) studies .
-
Chiral Scaffolds: The (S)-enantiomer serves as a template for designing selective inhibitors of enzymes like HIV-1 protease .
Industrial Availability
(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is cataloged by suppliers (e.g., BLD Pharm) as a research chemical, though it is frequently out of stock due to high demand .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume